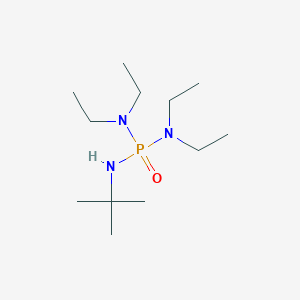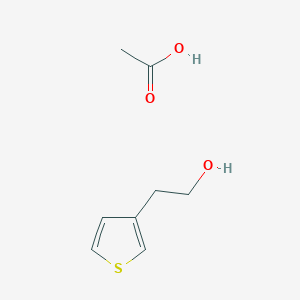
Acetic acid;2-thiophen-3-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-thiophen-3-ylethanol is an organosulfur compound that combines the properties of acetic acid and thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-thiophen-3-ylethanol typically involves the reaction of thiophene derivatives with acetic acid or its derivatives. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by the addition of acetic acid. Another method involves the use of thiophene-2-acetic acid as a starting material, which can be further modified to introduce the ethanol group.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. The Paal-Knorr synthesis is another significant method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide in an acidic medium to form thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-thiophen-3-ylethanol undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
The major products formed from these reactions include nitrothiophenes, sulfonated thiophenes, and halogenated thiophenes, which have various applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Acetic acid;2-thiophen-3-ylethanol has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex thiophene derivatives.
Biology: Thiophene derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are used in the development of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes
Mécanisme D'action
The mechanism of action of acetic acid;2-thiophen-3-ylethanol involves its interaction with various molecular targets. The thiophene ring can participate in electron-rich aromatic interactions, making it a potential candidate for binding to biological macromolecules. The acetic acid moiety can undergo nucleophilic acyl substitution reactions, which are important in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-acetic acid: Another thiophene derivative with similar properties but different substitution patterns.
Thiophene-3-acetic acid: An isomer of thiophene-2-acetic acid with the carboxyl group at a different position
Uniqueness
Acetic acid;2-thiophen-3-ylethanol is unique due to the presence of both acetic acid and thiophene moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
168985-50-0 |
|---|---|
Formule moléculaire |
C8H12O3S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
acetic acid;2-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H8OS.C2H4O2/c7-3-1-6-2-4-8-5-6;1-2(3)4/h2,4-5,7H,1,3H2;1H3,(H,3,4) |
Clé InChI |
HVXBFXZWNBEKNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CSC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
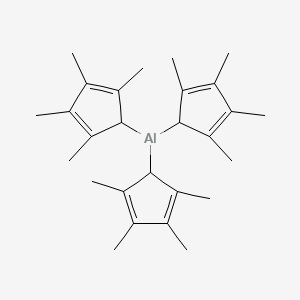
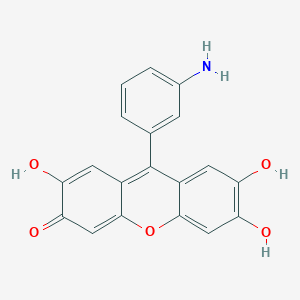
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
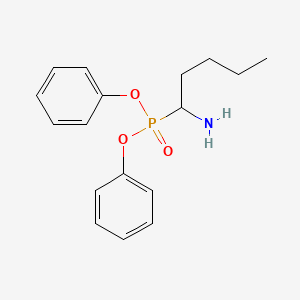
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
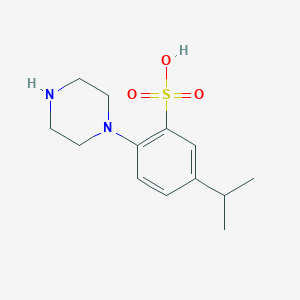
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

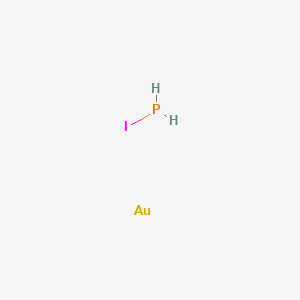

dimethyl-](/img/structure/B14263596.png)
